molecular formula C13H17NO2 B2825346 N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide CAS No. 2411242-58-3

N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide

Cat. No.: B2825346
CAS No.: 2411242-58-3
M. Wt: 219.284
InChI Key: DVXLNGWEKRIRDF-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide: is an organic compound characterized by its unique structure, which includes a hydroxy group, a phenyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide typically involves the reaction of 3-hydroxy-2-methyl-2-phenylpropanal with prop-2-enamide under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

    Substitution: Halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Major Products:

    Oxidation: Formation of 3-oxo-2-methyl-2-phenylpropylprop-2-enamide.

    Reduction: Formation of N-(3-amino-2-methyl-2-phenylpropyl)prop-2-enamide.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
  • 3-(4-Hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-2-propenamide

Comparison: N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.

Properties

IUPAC Name

N-(3-hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-12(16)14-9-13(2,10-15)11-7-5-4-6-8-11/h3-8,15H,1,9-10H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXLNGWEKRIRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=C)(CO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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